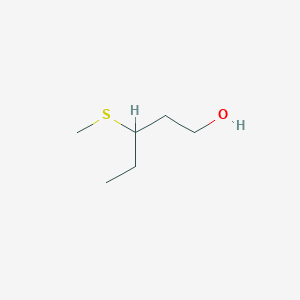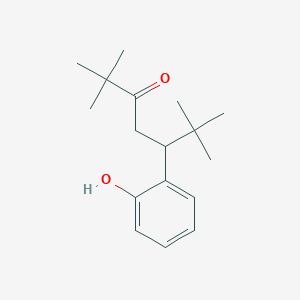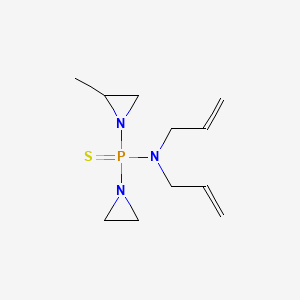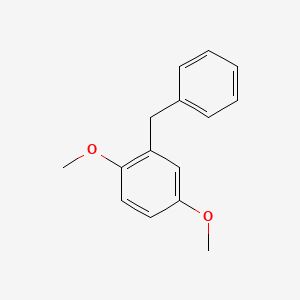
(3S)-3-amino-4-(2-methylpropoxy)-4-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-amino-4-(2-methylpropoxy)-4-oxobutanoate is an organic compound with a specific stereochemistry at the third carbon atom This compound is characterized by the presence of an amino group, an oxo group, and a 2-methylpropoxy group attached to a butanoate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-4-(2-methylpropoxy)-4-oxobutanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-aminobutanoic acid and 2-methylpropanol.
Esterification: The carboxylic acid group of 3-aminobutanoic acid is esterified with 2-methylpropanol in the presence of a strong acid catalyst like sulfuric acid to form the ester intermediate.
Oxidation: The ester intermediate is then subjected to oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the oxo group at the fourth carbon position.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production may also involve the use of automated reactors and advanced purification techniques to ensure consistent quality and purity of the final product.
化学反应分析
Types of Reactions
(3S)-3-amino-4-(2-methylpropoxy)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or to form carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, imides, or other nitrogen-containing derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Reagents like acyl chlorides, anhydrides, or alkyl halides are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohol derivatives.
Substitution: Amides, imides, or other nitrogen-containing compounds.
科学研究应用
(3S)-3-amino-4-(2-methylpropoxy)-4-oxobutanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of (3S)-3-amino-4-(2-methylpropoxy)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the oxo group can participate in redox reactions. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
(3S)-3-amino-4-(2-methylpropoxy)-4-oxobutanoic acid: Similar structure but with a carboxylic acid group instead of an ester.
(3S)-3-amino-4-(2-methylpropoxy)-4-hydroxybutanoate: Similar structure but with a hydroxyl group instead of an oxo group.
(3S)-3-amino-4-(2-methylpropoxy)-4-oxobutanamide: Similar structure but with an amide group instead of an ester.
Uniqueness
(3S)-3-amino-4-(2-methylpropoxy)-4-oxobutanoate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
45082-48-2 |
|---|---|
分子式 |
C8H14NO4- |
分子量 |
188.20 g/mol |
IUPAC 名称 |
(3S)-3-amino-4-(2-methylpropoxy)-4-oxobutanoate |
InChI |
InChI=1S/C8H15NO4/c1-5(2)4-13-8(12)6(9)3-7(10)11/h5-6H,3-4,9H2,1-2H3,(H,10,11)/p-1/t6-/m0/s1 |
InChI 键 |
KYDWLMOTNUUDAK-LURJTMIESA-M |
手性 SMILES |
CC(C)COC(=O)[C@H](CC(=O)[O-])N |
规范 SMILES |
CC(C)COC(=O)C(CC(=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


-lambda~5~-phosphane](/img/structure/B14659523.png)

![Trimethyl[(trichlorogermyl)oxy]silane](/img/structure/B14659536.png)




![2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylbutane-1,3-dione](/img/structure/B14659571.png)

![[Bis(2-hydroxyethyl)amino]methyl diethyl phosphite](/img/structure/B14659593.png)


![3,5a,9-Trimethyl-3a,5,5a,9,9a,9b-hexahydronaphtho[1,2-b]furan-2,8(3h,4h)-dione](/img/structure/B14659612.png)

